molecular formula C14H7Cl3F2N2O2 B3040830 N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide CAS No. 243644-42-0

N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide

Cat. No.: B3040830
CAS No.: 243644-42-0
M. Wt: 379.6 g/mol
InChI Key: JFQBAJISQZXWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide”, also known as Diflaprofen or DFP, is a synthetic organic compound. It has the molecular formula C14H7Cl3F2N2O2 and a molecular weight of 379.57 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 379.57 . More detailed physical and chemical properties are not available in the current data.

Mechanism of Action

N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide works by inhibiting the activity of an enzyme called Polo-like kinase 4 (PLK4), which is involved in the regulation of cell division. PLK4 is overexpressed in many types of cancer, and its inhibition leads to the disruption of cell division and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide is a potent inhibitor of PLK4 and has shown promising results in preclinical studies. However, its efficacy and safety in humans are still being evaluated in clinical trials. In addition, the synthesis of this compound is complex and may limit its availability for research purposes.

Future Directions

There are several potential future directions for the development of N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide. One possibility is the combination of this compound with other cancer therapies to enhance its efficacy. Another direction is the development of more potent and selective PLK4 inhibitors. Furthermore, the use of this compound in combination with biomarkers for patient selection may improve its clinical efficacy. Finally, the evaluation of this compound in other disease models, such as neurodegenerative diseases, may provide new therapeutic opportunities.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its inhibition of PLK4 activity leads to disruption of cell division and ultimately cell death. While its efficacy and safety in humans are still being evaluated, its potential future directions include combination therapy, development of more potent and selective inhibitors, patient selection using biomarkers, and evaluation in other disease models.

Scientific Research Applications

N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to be effective in suppressing tumor growth in mouse models of cancer.

Properties

IUPAC Name

2,3,3-trichloro-N-[6-(2,4-difluorophenoxy)pyridin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F2N2O2/c15-12(13(16)17)14(22)21-8-2-4-11(20-6-8)23-10-3-1-7(18)5-9(10)19/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQBAJISQZXWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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